molecular formula C15H15BrN2O2 B8401810 N-[2-Amino-6-(benzyloxy)-4-bromophenyl]acetamide

N-[2-Amino-6-(benzyloxy)-4-bromophenyl]acetamide

Katalognummer: B8401810
Molekulargewicht: 335.20 g/mol
InChI-Schlüssel: ACUAWYJAXUBKDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-Amino-6-(benzyloxy)-4-bromophenyl]acetamide is an organic compound with a molecular formula of C15H15BrN2O2 This compound is characterized by the presence of an amino group, a benzyloxy group, and a bromine atom attached to a phenyl ring, along with an acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Amino-6-(benzyloxy)-4-bromophenyl]acetamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of the benzyloxy group and the acetamide group. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base. The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-Amino-6-(benzyloxy)-4-bromophenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenylacetamide derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Phenylacetamide derivatives.

    Substitution: Hydroxyl, alkyl, or aryl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-[2-Amino-6-(benzyloxy)-4-bromophenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of N-[2-Amino-6-(benzyloxy)-4-bromophenyl]acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

N-[2-Amino-6-(benzyloxy)-4-bromophenyl]acetamide can be compared with other similar compounds such as:

    N-[2-Amino-4-bromophenyl]acetamide: Lacks the benzyloxy group, which may result in different biological activity and solubility properties.

    N-[2-Amino-6-(benzyloxy)phenyl]acetamide: Lacks the bromine atom, which can affect its reactivity and binding affinity.

    N-[2-Amino-6-(benzyloxy)-4-chlorophenyl]acetamide: Contains a chlorine atom instead of bromine, which can influence its chemical reactivity and biological interactions.

Eigenschaften

Molekularformel

C15H15BrN2O2

Molekulargewicht

335.20 g/mol

IUPAC-Name

N-(2-amino-4-bromo-6-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C15H15BrN2O2/c1-10(19)18-15-13(17)7-12(16)8-14(15)20-9-11-5-3-2-4-6-11/h2-8H,9,17H2,1H3,(H,18,19)

InChI-Schlüssel

ACUAWYJAXUBKDW-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=C(C=C(C=C1OCC2=CC=CC=C2)Br)N

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A suspension of 23 g (56 mmol) N-acetyl-N-(2-benzyloxy4-bromo-6-nitro-phenyl)-acetamide, 5.5 g (34 mmol) iron(III) chloride and 13.8 g activated charcoal in 600 ml methanol was heated to reflux. To the reaction mixture were added 28 ml hydrazine hydrate (95%) to maintain gentie reflux. After complete reaction (2 h), the reaction mixture was cooled down and filtered through celite. The filter cake was washed thoroughly with dichloromethane/methanol and the filtrate was evaporated to dryness. The residue was partitioned between dichloromethane/methanol and water. The organic layer was washed with brine, dried over anhydrous magnesium sulphate and evaporated. The residue was recrystallized from boiling ethyl acetate/n-heptane to give 12.3 g (65%) of the title compound as a colourless solid. m.p. 185° C.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four
Yield
65%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.